molecular formula C20H22ClF2N3O2S B2592620 N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216440-22-0

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2592620
CAS No.: 1216440-22-0
M. Wt: 441.92
InChI Key: NKLMQZLCFWYFLC-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino propyl group, two fluorine atoms, and a methoxybenzo[d]thiazol-2-yl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. One common approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. Reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted benzamide derivatives .

Scientific Research Applications

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the dimethylamino propyl group, fluorine atoms, and methoxybenzo[d]thiazol-2-yl group distinguishes it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2S.ClH/c1-24(2)11-6-12-25(19(26)17-13(21)7-4-8-14(17)22)20-23-18-15(27-3)9-5-10-16(18)28-20;/h4-5,7-10H,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMQZLCFWYFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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